

A Comparative Analysis of Receptor Dissociation Kinetics: Alvimopan and Other Opioids

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| Compound Name: | Alvimopan | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor dissociation kinetics of **Alvimopan**, a peripherally acting mu-opioid receptor (MOR) antagonist, with other clinically relevant opioids. Understanding the binding characteristics of these compounds at the molecular level is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Comparison of Mu-Opioid Receptor Binding Kinetics

The interaction of a ligand with its receptor is characterized by its binding affinity (Ki), the rate at which it binds (association rate constant, kon), and the rate at which it unbinds (dissociation rate constant, koff). These kinetic parameters are fundamental to a drug's pharmacodynamic profile, influencing its potency, duration of action, and potential for side effects. A slower dissociation rate, for instance, often correlates with a longer duration of action.

The following table summarizes the available receptor binding kinetic data for **Alvimopan** and a selection of other opioids at the human mu-opioid receptor.



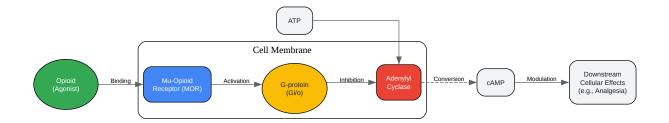
| Compound | Class | Binding Affinity (Ki) (nM) | Association Rate (kon) (M-1s-1) | Dissociatio n Rate (koff) (s-1) | Dissociatio n Half-life (t1/2) (min) |
|-------------------|--------------------|----------------------------------|---------------------------------------|---|--|
| Alvimopan | Antagonist | 0.4 - 0.77[1] | Not explicitly reported | ~4.1 x 10-4 - 2.8 x 10-4 (Calculated) | 30 - 44 |
| Morphine | Agonist | 1.2[3] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Fentanyl | Agonist | 1.346 | Not explicitly reported | ~4.6 x 10-3 (Calculated from τ) | ~2.5 (Calculated from τ) |
| Naloxone | Antagonist | 1.5 - 2.3 | Not explicitly reported | 2.4 x 10-2 | 0.82 |
| Naltrexone | Antagonist | ~1.5 | Not explicitly reported | Not explicitly reported | 72 - 108 hours (Blockade half-life in brain) |
| Buprenorphin e | Partial Agonist | 0.2 | Not explicitly reported | 2.0 x 10-4 | 44 |

Note: The koff for **Alvimopan** was calculated from its reported dissociation half-life (t1/2) using the formula koff = ln(2)/t1/2. The koff and t1/2 for Fentanyl were calculated from a reported residence time (τ) of 38 seconds, where τ = 1/koff.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.

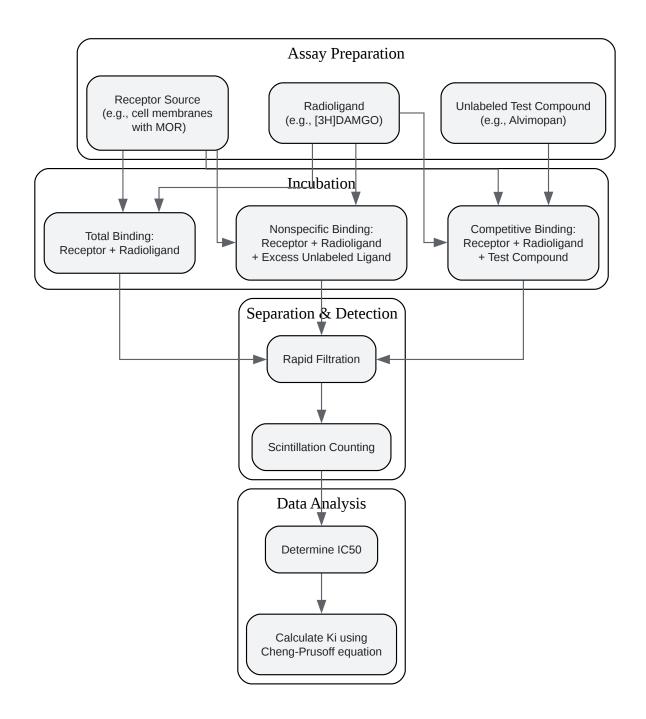




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Mu-opioid receptor signaling pathway.





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- To cite this document: BenchChem. [A Comparative Analysis of Receptor Dissociation Kinetics: Alvimopan and Other Opioids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130648#comparing-the-receptor-dissociation-kinetics-of-alvimopan-and-other-opioids]

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